molecular formula C13H11NO4S B6393281 5-(3-Methylsulfonylphenyl)picolinic acid CAS No. 1261913-00-1

5-(3-Methylsulfonylphenyl)picolinic acid

Cat. No.: B6393281
CAS No.: 1261913-00-1
M. Wt: 277.30 g/mol
InChI Key: MILHTXZLJTYTGG-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylphenyl)picolinic acid (CAS 1261913-00-1) is a high-value chemical compound supplied for research purposes. With the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol, this picolinic acid derivative is of significant interest in medicinal chemistry, particularly in the field of antibiotic resistance . This compound features a picolinic acid core, a structure recognized as a potent metal-binding pharmacophore (MBP) . Researchers are exploring such derivatives, including isosteric replacements of the carboxylic acid group, for their ability to inhibit metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1) . These bacterial enzymes pose a major threat to public health by hydrolyzing and inactivating β-lactam antibiotics. Compounds based on the picolinic acid scaffold are investigated for their mechanism of action, which can involve binding to the Zn(II) ions in the enzyme's active site to form a stable ternary complex or, in some cases, stripping the metal ions essential for the enzyme's function . The structural motifs present in this compound make it a versatile building block for developing new entities in NDM-1 inhibitor design and for probing interactions with other metalloenzymes. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

5-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILHTXZLJTYTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3-methylsulfonylphenyl with a halogenated picolinic acid under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(3-Methylsulfonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

5-(3-Methylsulfonylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and modulating their biological activity. Additionally, it may inhibit certain enzymes or receptors, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Methylsulfonyl vs.
  • Cyanophenyl Derivatives: 5-(2-Cyanophenyl)picolinic acid (16e) and 5-(3-Cyanophenyl)picolinic acid (16f) exhibit reduced yields (45–66%) compared to alkyl-substituted analogues, likely due to steric and electronic challenges during synthesis .

Substituent Position and Bioactivity

  • Antibacterial Activity : The para-butyl substituent in qy17 (5-(4-butylphenyl)picolinic acid) confers superior antibacterial activity against Enterococcus faecium compared to the bulkier tert-butyl group in qy20, highlighting the importance of substituent size and position .
  • Solubility and Stability : qy17 also demonstrates better aqueous solubility and stability than qy20, making it more viable for pharmaceutical formulations .

Q & A

Q. What strategies identify the compound’s interactions with biological targets (e.g., proteins or nucleic acids)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For cellular targets, employ pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS proteomic analysis .

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